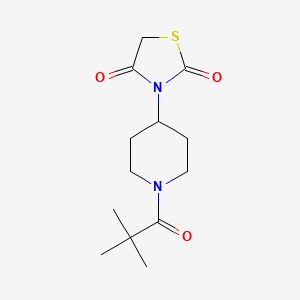

3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

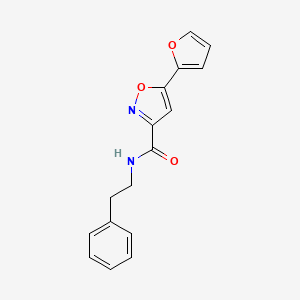

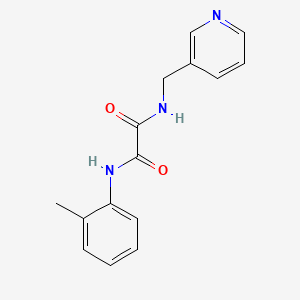

“3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine-2,4-dione (TZD) moiety . TZDs are a class of heterocyclic compounds consisting of a five-membered C3NS ring . They are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic routes . For instance, a novel series of thiazolidine-2,4-dione molecules was derived using physiochemical parameters and spectral techniques .Molecular Structure Analysis

Thiazolidinediones, including “this compound”, are heterocyclic compounds consisting of a five-membered C3NS ring .Chemical Reactions Analysis

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Scientific Research Applications

Synthesis and Biological Evaluation

Thiazolidine-2,4-dione derivatives have been extensively studied for their synthetic procedures and biological activities. Novel derivatives have been synthesized and evaluated for antimicrobial, antifungal, anti-hyperglycemic, anti-hyperlipidemic, anticancer, and anti-inflammatory activities. These derivatives exhibit a range of biological activities due to their structural diversity and ability to interact with various biological targets.

Antimicrobial and Antifungal Activity : Certain thiazolidine-2,4-dione derivatives show antimicrobial and antifungal activities against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents (Alhameed et al., 2019).

Anti-hyperglycemic and Anti-hyperlipidemic Agents : Some derivatives have been designed, synthesized, and evaluated for their anti-diabetic activity, showing significant effects comparable to standard treatments like pioglitazone. These compounds interact with peroxisome proliferator-activated receptor gamma, highlighting their potential in managing diabetes and related metabolic disorders (Shrivastava et al., 2016).

Anticancer Activity : Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential anticancer activities. Some derivatives exhibit potent anticancer activity against various cancer cell lines, indicating their potential as novel anticancer agents. The structure-activity relationship studies provide insights into the molecular features important for anticancer activity (Ma et al., 2011).

Anti-inflammatory Activity : Certain derivatives have been found to inhibit the production of nitric oxide and prostaglandin E2, showing significant anti-inflammatory activity. These findings suggest their potential use in treating inflammatory diseases (Ma et al., 2011).

Molecular Design and Synthesis

The molecular design and synthesis of thiazolidine-2,4-dione derivatives involve various chemical strategies to enhance their biological activities. The introduction of different substituents and functional groups has been explored to optimize their pharmacological properties.

- Synthesis of Polyfunctionalized Compounds : Novel synthetic methodologies have been developed to create polyfunctionalized derivatives, demonstrating the versatility of thiazolidine-2,4-dione as a scaffold for drug development. These synthetic approaches enable the generation of compounds with enhanced biological activities and specificity (Sun et al., 2010).

Mechanism of Action

properties

IUPAC Name |

3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-13(2,3)11(17)14-6-4-9(5-7-14)15-10(16)8-19-12(15)18/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHCXTWJZBJEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)N2C(=O)CSC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)